molecular formula C14H14FNO3S B3013352 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 1351614-63-5

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B3013352
CAS No.: 1351614-63-5
M. Wt: 295.33
InChI Key: TUQIDZAWLZUFSF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a thiophene ring, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of 2-fluorophenol with an appropriate halogenated acetamide derivative under basic conditions to form the fluorophenoxy intermediate.

    Introduction of the Thiophene Ring: The intermediate is then reacted with a thiophene derivative, often through a coupling reaction facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acetamide moiety to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
  • 2-(2-bromophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
  • 2-(2-methylphenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c15-10-4-1-2-5-12(10)19-9-14(18)16-8-11(17)13-6-3-7-20-13/h1-7,11,17H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQIDZAWLZUFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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